Cas no 719278-42-9 (1H-Pyrrole-2,5-dicarboxamide)

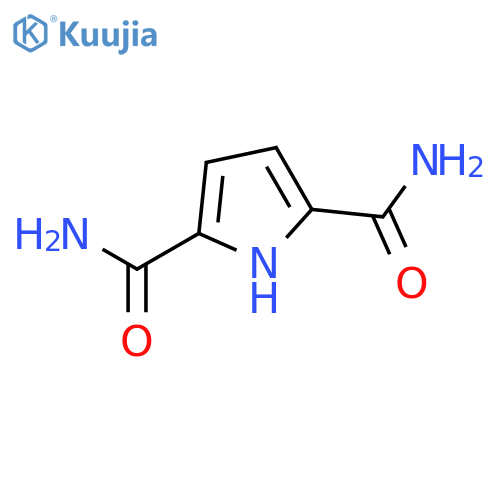

1H-Pyrrole-2,5-dicarboxamide structure

商品名:1H-Pyrrole-2,5-dicarboxamide

CAS番号:719278-42-9

MF:C6H7N3O2

メガワット:153.138680696487

MDL:MFCD18810114

CID:558365

PubChem ID:21622235

1H-Pyrrole-2,5-dicarboxamide 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole-2,5-dicarboxamide

- 1H-Pyrrole-2,5-dicarboxamide(9CI)

- SB63729

- AKOS027413257

- SCHEMBL3576164

- 2,5-dicarboxamidopyrrole

- 719278-42-9

- DTXSID90616396

- EN300-226162

- Z2235409303

-

- MDL: MFCD18810114

- インチ: InChI=1S/C6H7N3O2/c7-5(10)3-1-2-4(9-3)6(8)11/h1-2,9H,(H2,7,10)(H2,8,11)

- InChIKey: DFIPNKZUNZIMDW-UHFFFAOYSA-N

- ほほえんだ: c1cc([nH]c1C(=O)N)C(=O)N

計算された属性

- せいみつぶんしりょう: 153.053826475g/mol

- どういたいしつりょう: 153.053826475g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 102Ų

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 538.7±35.0 °C at 760 mmHg

- フラッシュポイント: 279.6±25.9 °C

- じょうきあつ: 0.0±1.4 mmHg at 25°C

1H-Pyrrole-2,5-dicarboxamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1H-Pyrrole-2,5-dicarboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-226162-1.0g |

1H-pyrrole-2,5-dicarboxamide |

719278-42-9 | 95% | 1.0g |

$1500.0 | 2024-06-20 | |

| TRC | B530438-25mg |

1H-pyrrole-2,5-dicarboxamide |

719278-42-9 | 25mg |

$ 295.00 | 2022-04-02 | ||

| Enamine | EN300-226162-0.5g |

1H-pyrrole-2,5-dicarboxamide |

719278-42-9 | 95% | 0.5g |

$1170.0 | 2024-06-20 | |

| Enamine | EN300-226162-1g |

1H-pyrrole-2,5-dicarboxamide |

719278-42-9 | 95% | 1g |

$1500.0 | 2023-09-15 | |

| Aaron | AR00624T-5g |

1H-Pyrrole-2,5-dicarboxamide |

719278-42-9 | 95% | 5g |

$6005.00 | 2023-12-13 | |

| 1PlusChem | 1P0061WH-500mg |

1H-Pyrrole-2,5-dicarboxamide |

719278-42-9 | 95% | 500mg |

$1502.00 | 2025-02-21 | |

| 1PlusChem | 1P0061WH-50mg |

1H-Pyrrole-2,5-dicarboxamide |

719278-42-9 | 95% | 50mg |

$485.00 | 2025-02-21 | |

| A2B Chem LLC | AC81601-50mg |

1H-Pyrrole-2,5-dicarboxamide |

719278-42-9 | 95% | 50mg |

$401.00 | 2024-04-19 | |

| Aaron | AR00624T-50mg |

1H-Pyrrole-2,5-dicarboxamide |

719278-42-9 | 95% | 50mg |

$503.00 | 2025-01-23 | |

| 1PlusChem | 1P0061WH-250mg |

1H-Pyrrole-2,5-dicarboxamide |

719278-42-9 | 95% | 250mg |

$974.00 | 2025-02-21 |

1H-Pyrrole-2,5-dicarboxamide 関連文献

-

Evgeny A. Katayev,Markus B. Schmid Dalton Trans. 2011 40 2778

-

Gareth W. Bates,Philip A. Gale,Mark E. Light,Mark I. Ogden,Colin N. Warriner Dalton Trans. 2008 4106

-

Peng Chen,Ming Gao,De-Xian Wang,Liang Zhao,Mei-Xiang Wang Chem. Commun. 2012 48 3482

-

Santanu Panja,Sumit Ghosh,Kumaresh Ghosh New J. Chem. 2018 42 6488

-

Ismael El Drubi Vega,Philip A. Gale,Michael B. Hursthouse,Mark E. Light Org. Biomol. Chem. 2004 2 2935

719278-42-9 (1H-Pyrrole-2,5-dicarboxamide) 関連製品

- 1452-77-3(Picolinamide)

- 63668-37-1(6-methylpyridine-2-carboxamide)

- 4663-97-2(2,6-Pyridinedicarboxamide)

- 135450-38-3(6-Formyl-2-Pyridinecarboxamide)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量